Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester
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Overview
Description
Scientific Research Applications
Gut Health and Feed Additives
Benzoic acid has been identified as an effective antibacterial and antifungal preservative widely used in foods and feeds. Research has demonstrated its potential to improve growth and health in animals, partially through the promotion of gut functions. This includes enhancements in digestion, absorption, barrier functions, enzyme activity, redox status, immunity, and microbiota balance. However, excessive use may damage gut health, indicating the need for appropriate dosage levels for beneficial effects without adverse outcomes (Mao et al., 2019).
Biopolymer Development
The chemical modification of xylan into biopolymer ethers and esters presents a promising avenue for creating new materials with specific properties tailored through functional groups, substitution degrees, and patterns. This research has extended into the synthesis of novel xylan esters, offering potential applications in drug delivery and as antimicrobial agents in various industries, highlighting the versatility and applicability of benzoic acid derivatives in material science (Petzold-Welcke et al., 2014).
Pharmaceutical Analysis
Methyl paraben, a derivative of benzoic acid, has seen extensive analysis for its presence in cosmetics, demonstrating the critical need for accurate detection methods. Techniques like spectrophotometry, HPLC, and electrokinetic capillary electrophoresis have been developed for this purpose, underlining the importance of benzoic acid derivatives in ensuring consumer product safety (Mallika J.B.N et al., 2014).
Environmental and Health Safety Assessments
Physiologically-based pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, and humans) has provided insights into dietary exposures and interspecies uncertainty. Such studies are pivotal for understanding the safety and impact of benzoic acid consumption, supporting regulatory standards and public health guidelines (Hoffman & Hanneman, 2017).
Novel Drug Development
Research into salicylic acid derivatives, including those structurally related to benzoic acid, has identified new compounds with significant medical potential. These studies focus on the development of alternatives to existing drugs, showcasing the ongoing importance of benzoic acid derivatives in discovering and optimizing therapeutic agents (Tjahjono et al., 2022).
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the pharmaceutical industry due to their antimicrobial properties. They are known to target and disrupt the cell wall of bacteria, leading to cell death .
Mode of Action
Benzoic acid derivatives generally work by disrupting the cell wall of bacteria, leading to cell death .
Biochemical Pathways
Benzoic acid derivatives are known to interfere with the synthesis of essential components of the bacterial cell wall .
Pharmacokinetics
Benzoic acid is known to be rapidly absorbed and metabolized in the liver, then excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to cause cell death in bacteria by disrupting the cell wall .
Properties
IUPAC Name |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIECNRJMVQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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